6-fluorospiro[3.3]heptane-2-carboxamide
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Overview
Description
6-fluorospiro[3.3]heptane-2-carboxamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxamide group
Preparation Methods
The synthesis of 6-fluorospiro[33]heptane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
6-fluorospiro[3.3]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or amination.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
6-fluorospiro[3.3]heptane-2-carboxamide can be compared with other spirocyclic compounds, such as:
- 6-chlorospiro[3.3]heptane-2-carboxamide
- 6-bromospiro[3.3]heptane-2-carboxamide
- 6-iodospiro[3.3]heptane-2-carboxamide
These compounds share a similar spirocyclic structure but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound .
Properties
CAS No. |
2715119-79-0 |
---|---|
Molecular Formula |
C8H12FNO |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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